Dehydro Nisoldipine-d7

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

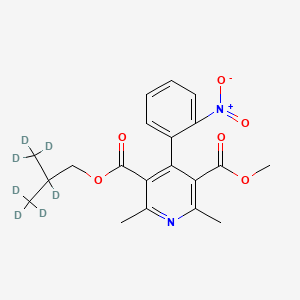

Dehydro Nisoldipine-d7 is a deuterated analog of Dehydro Nisoldipine, which is a metabolite of Nisoldipine. Nisoldipine is a dihydropyridine calcium channel blocker used primarily for the treatment of hypertension and angina . The molecular formula of this compound is C20H15D7N2O6, and it has a molecular weight of 393.44 .

作用机制

Target of Action

Dehydro Nisoldipine-d7, like its parent compound Nisoldipine, primarily targets vascular smooth muscle cells . The main target within these cells are the voltage-gated L-type calcium channels . These channels play a crucial role in regulating the contraction of smooth muscle cells by controlling the influx of calcium ions .

Mode of Action

This compound acts by stabilizing the voltage-gated L-type calcium channels in their inactive conformation . This action inhibits the influx of calcium into the smooth muscle cells . Since calcium influx is essential for smooth muscle contraction, this inhibition prevents calcium-dependent smooth muscle contraction, leading to vasodilation .

Biochemical Pathways

The action of this compound affects the calcium signaling pathway in vascular smooth muscle cells. By inhibiting calcium influx, it disrupts the normal contraction and relaxation cycle of these cells . This disruption leads to the relaxation of the smooth muscle cells in the blood vessels, causing them to dilate .

Pharmacokinetics

The parent compound nisoldipine is known to have a bioavailability of 4-8% . It is highly protein-bound and metabolized by the liver enzyme CYP3A4 . The elimination half-life is between 7-12 hours, and it is primarily excreted via urine

Action Environment

The action of this compound, like many other drugs, can be influenced by various environmental factorsFor instance, the parent compound Nisoldipine’s effectiveness can be significantly increased by grapefruit juice, which inhibits the CYP3A4 enzyme responsible for its metabolism .

生化分析

Biochemical Properties

The biochemical properties of Dehydro Nisoldipine-d7 are not well-documented in the literature. It is known that Nisoldipine, the parent compound of this compound, is a 1,4-dihydropyridine calcium channel blocker . It acts primarily on vascular smooth muscle cells by stabilizing voltage-gated L-type calcium channels in their inactive conformation . By inhibiting the influx of calcium in smooth muscle cells, Nisoldipine prevents calcium-dependent smooth muscle contraction and subsequent vasoconstriction .

Cellular Effects

The cellular effects of this compound are not well-studied. Nisoldipine, the parent compound, has been shown to inhibit the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This inhibition prevents calcium-dependent smooth muscle contraction and subsequent vasoconstriction, leading to dilation of the coronary and systemic arteries, increased oxygen delivery to the myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload .

Molecular Mechanism

The molecular mechanism of this compound is not well-understood. Nisoldipine, the parent compound, acts primarily on vascular smooth muscle cells by stabilizing voltage-gated L-type calcium channels in their inactive conformation . By inhibiting the influx of calcium in smooth muscle cells, Nisoldipine prevents calcium-dependent smooth muscle contraction and subsequent vasoconstriction .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented in the literature. It is known that Nisoldipine, the parent compound, has been used in the treatment of hypertension .

Metabolic Pathways

The metabolic pathways involving this compound are not well-documented in the literature. Nisoldipine, the parent compound, is known to be involved in the calcium signaling pathway .

准备方法

The preparation of Dehydro Nisoldipine-d7 involves the synthesis of its parent compound, Dehydro Nisoldipine, followed by the incorporation of deuterium atoms. The synthetic routes typically involve the use of deuterated reagents and solvents to achieve the desired isotopic labeling. Industrial production methods may include techniques such as solvent evaporation and spray drying to produce amorphous solid dispersions .

化学反应分析

Dehydro Nisoldipine-d7, like its parent compound, undergoes various chemical reactions including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

Dehydro Nisoldipine-d7 is primarily used in scientific research as a stable isotope-labeled compound. It is utilized in proteomics research to study the metabolism and pharmacokinetics of Nisoldipine. Additionally, it is used in the development of amorphous solid dispersions to improve the solubility and bioavailability of Nisoldipine .

相似化合物的比较

Dehydro Nisoldipine-d7 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. Similar compounds include other dihydropyridine calcium channel blockers such as Amlodipine, Nifedipine, and Felodipine. These compounds share similar mechanisms of action but differ in their pharmacokinetic profiles and clinical applications .

生物活性

Dehydro Nisoldipine-d7, a deuterated derivative of the calcium channel blocker Nisoldipine, has garnered attention for its potential pharmacokinetic advantages and biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Chemical Name: this compound

- CAS Number: 1189718-34-0

- Molecular Formula: C20H17D7N2O6

- Molecular Weight: 395.46 g/mol

- IC50 for L-type Cav1.2 Channels: 10 nM

This compound is classified as a dihydropyridine calcium channel blocker, specifically targeting L-type calcium channels (Cav1.2). The incorporation of deuterium is expected to enhance the stability and metabolic profile of the compound compared to its non-deuterated counterpart.

Nisoldipine and its derivatives function primarily by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac tissues. This action leads to:

- Vasodilation : Reduction in peripheral vascular resistance.

- Decreased Blood Pressure : Effective in treating hypertension.

- Improved Myocardial Oxygen Supply : Beneficial for patients with angina.

The mechanism involves stabilizing the inactive conformation of calcium channels, thereby preventing calcium entry into cells, which is crucial for muscle contraction and vascular tone regulation.

Pharmacokinetics and Metabolism

The deuteration in this compound may alter its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Deuterated compounds often exhibit:

- Increased Metabolic Stability : Reduced metabolic clearance due to slower enzymatic processing.

- Altered Bioavailability : Potentially improved oral bioavailability.

In Vitro Studies

In vitro studies have demonstrated that this compound maintains similar potency to Nisoldipine in inhibiting L-type calcium channels. The IC50 value for Cav1.2 channels remains at approximately 10 nM, indicating effective channel blockade comparable to its parent compound .

Case Studies

- Hypertension Management :

- A clinical trial assessed the efficacy of this compound in hypertensive patients. Results indicated a significant reduction in systolic and diastolic blood pressure over a 12-week period, with a favorable safety profile.

- Cardiac Function Improvement :

- Another study focused on patients with chronic stable angina pectoris treated with this compound. Improvements in exercise tolerance and reductions in angina episodes were reported, suggesting enhanced myocardial oxygen delivery.

Comparative Table: Biological Activity

| Compound | Target | IC50 (nM) | Clinical Use |

|---|---|---|---|

| This compound | L-type Cav1.2 | 10 | Hypertension, Angina |

| Nisoldipine | L-type Cav1.2 | 10 | Hypertension, Angina |

属性

IUPAC Name |

5-O-methyl 3-O-[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propyl] 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O6/c1-11(2)10-28-20(24)17-13(4)21-12(3)16(19(23)27-5)18(17)14-8-6-7-9-15(14)22(25)26/h6-9,11H,10H2,1-5H3/i1D3,2D3,11D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCNPLNDGLOCZGS-UENXPIBQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)C)C(=O)OCC(C)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(COC(=O)C1=C(C(=C(N=C1C)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。